2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 663169-00-4
VCID: VC21530924
InChI: InChI=1S/C17H16N2O5S/c1-2-24-14-9-5-4-8-13(14)18-16(20)11-19-17(21)12-7-3-6-10-15(12)25(19,22)23/h3-10H,2,11H2,1H3,(H,18,20)
SMILES: CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C17H16N2O5S
Molecular Weight: 360.4g/mol

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide

CAS No.: 663169-00-4

Cat. No.: VC21530924

Molecular Formula: C17H16N2O5S

Molecular Weight: 360.4g/mol

* For research use only. Not for human or veterinary use.

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide - 663169-00-4

Specification

CAS No. 663169-00-4
Molecular Formula C17H16N2O5S
Molecular Weight 360.4g/mol
IUPAC Name N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H16N2O5S/c1-2-24-14-9-5-4-8-13(14)18-16(20)11-19-17(21)12-7-3-6-10-15(12)25(19,22)23/h3-10H,2,11H2,1H3,(H,18,20)
Standard InChI Key VDAWSBBZRRWLDX-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide consists of several key structural components that define its chemical behavior and potential biological activity. The compound contains a benzisothiazole ring system with a dioxido modification on the sulfur atom and an oxo group at the 3-position. This core structure is attached to an acetamide linker, which connects to a 2-ethoxyphenyl group . The positioning of the ethoxy group at the ortho position (2-position) of the phenyl ring distinguishes this compound from its structural isomers and likely confers distinct chemical and biological properties.

Chemical Identity Parameters

The molecular profile of this compound shares similarities with its structural analog that has the ethoxy group at the para position. Based on these structural relationships, the following chemical parameters can be established:

Table 1: Chemical Identity Parameters

ParameterValueNotes
Molecular FormulaC₁₇H₁₆N₂O₅SContains 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom
Molecular Weight360.4 g/molCalculated based on atomic weights of constituent elements
Hydrogen Bond Donors1NH group of the acetamide moiety
Hydrogen Bond Acceptors5Oxygen atoms in various functional groups
Rotatable Bonds5Contributing to conformational flexibility
Structural ClassificationBenzisothiazole derivativeFeatures a 1,2-benzisothiazol-2(3H)-yl core

Structural Nomenclature

The IUPAC nomenclature for this compound follows the systematic naming conventions for heterocyclic compounds. The name 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide reflects its complex structure with the following components:

  • 1,1-dioxido: indicates the SO₂ group with two oxygen atoms attached to the sulfur

  • 3-oxo: denotes the carbonyl group at position 3 of the heterocyclic ring

  • 1,2-benzisothiazol-2(3H)-yl: represents the core heterocyclic structure

  • N-(2-ethoxyphenyl)acetamide: indicates the acetamide group linked to a 2-ethoxyphenyl moiety

Physical and Chemical Properties

Physicochemical Characteristics

The physical and chemical properties of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide can be inferred from structurally similar compounds, particularly its 4-ethoxyphenyl analog.

Table 2: Physicochemical Properties

PropertyValueDetermination Method
Physical StateSolid at room temperatureBased on molecular weight and structure
ColorWhite to off-white crystalline powderTypical for similar benzisothiazole compounds
SolubilityModerately soluble in organic solvents; poorly soluble in waterBased on presence of both polar and nonpolar groups
XLogP3Approximately 1.8-2.2Calculated value based on structural features and comparison with 4-ethoxy isomer
Melting PointEstimated 180-220°CInferred from similar benzisothiazole derivatives
StabilityRelatively stable under standard conditionsBased on structural characteristics

Synthesis and Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide likely follows synthetic routes similar to those employed for structurally related compounds. The general approach involves the preparation of the benzisothiazole core followed by attachment of the acetamide linker and the 2-ethoxyphenyl moiety.

Synthetic Pathway

Based on information from related compounds, a possible synthetic route might involve:

IntermediateStructure DescriptionRole in Synthesis
Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetateBenzisothiazole core with methyl acetate groupPrecursor for amide formation
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acidCarboxylic acid derivative of the core structureActivated for amide coupling
2-EthoxyanilineSubstituted aniline with ethoxy group at ortho positionAmine component for amide formation

Reaction Conditions

The synthesis likely requires controlled conditions:

  • Formation of the benzisothiazole core may involve cyclization reactions under acidic conditions

  • The acetamide linkage formation typically requires coupling reagents (e.g., EDC/HOBt, HATU, or PyBOP) in the presence of a base

  • Purification steps involving recrystallization or column chromatography are essential for obtaining the pure compound

Biological Activity and Applications

Activity TypeMechanismStructural Basis
Enzyme InhibitionInteraction with enzyme active sites through multiple binding pointsPresence of benzisothiazole core and acetamide linker
Anti-inflammatoryPossible inhibition of cyclooxygenase (COX) enzymesBenzisothiazole scaffold similar to known COX inhibitors
AntimicrobialInterference with bacterial cell processesSimilar benzisothiazole derivatives show antimicrobial properties
AnticancerPotential apoptosis induction in cancer cellsPresence of functional groups capable of biological interactions

Structure-Activity Relationships

The positioning of the ethoxy group at the 2-position (ortho) of the phenyl ring, as opposed to the 4-position (para) found in the analog compound, is likely to significantly influence the biological activity:

  • The ortho-positioned ethoxy group creates different steric considerations that may affect binding to biological targets

  • The change in substitution pattern alters the electronic distribution across the molecule

  • The ortho-ethoxy group may participate in intramolecular hydrogen bonding, potentially leading to a distinct conformational preference compared to the para-substituted analog

Research Applications

The compound may serve various research applications:

  • As a probe for studying binding interactions with specific biological targets

  • As a reference compound for developing structure-activity relationships within the benzisothiazole class

  • As a potential starting point for medicinal chemistry optimization programs

Comparative Analysis with Structurally Related Compounds

Structural Analogs

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide shares structural similarities with several compounds that help in understanding its properties and potential applications.

Table 5: Comparison with Structural Analogs

CompoundStructural DifferencePotential Impact on Properties
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethoxyphenyl)acetamideEthoxy group at para position instead of orthoDifferent electronic distribution and steric considerations; likely altered binding properties
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamideContains dimethoxyphenylethyl instead of ethoxyphenyl groupMore flexible linker; different biological target interactions
Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetateMethyl ester instead of 2-ethoxyphenyl amideDifferent hydrolytic stability; altered pharmacokinetic properties

Electronic and Steric Considerations

The ortho-positioning of the ethoxy group in 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide introduces unique electronic and steric effects:

  • The proximity of the ethoxy group to the amide NH may allow for intramolecular hydrogen bonding

  • The ortho-substitution pattern creates a different three-dimensional shape compared to para-substitution

  • The altered electronic distribution may influence interactions with biological targets, potentially leading to different selectivity profiles compared to positional isomers

Analytical Characterization

Spectroscopic Properties

The structural features of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide would give rise to characteristic spectroscopic patterns:

  • NMR Spectroscopy: The proton NMR spectrum would show distinctive signals for:

    • Aromatic protons from both the benzisothiazole and phenyl rings

    • Methylene protons of the acetamide linker

    • Ethoxy group protons (triplet for methyl and quartet for methylene)

    • Amide NH proton (likely appearing as a broad singlet)

  • IR Spectroscopy: Characteristic absorption bands would be expected for:

    • Amide C=O stretching (~1650-1680 cm⁻¹)

    • Sulfonyl S=O stretching (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹)

    • N-H stretching (~3300-3500 cm⁻¹)

    • C-O-C stretching from the ethoxy group (~1050-1150 cm⁻¹)

Identification Parameters

For analytical identification purposes, the following parameters would be useful:

Table 6: Analytical Identification Parameters

ParameterExpected ValueUtility in Identification
Exact Mass~360.07 DaFor mass spectrometric confirmation
Characteristic Fragment IonsVarious fragment ions related to benzisothiazole core and ethoxyphenyl groupFor MS/MS analysis and structural confirmation
HPLC Retention TimeDependent on method conditionsFor chromatographic identification
UV Absorption MaximaPeaks at ~240-260 nm and ~280-300 nmFor spectrophotometric analysis

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